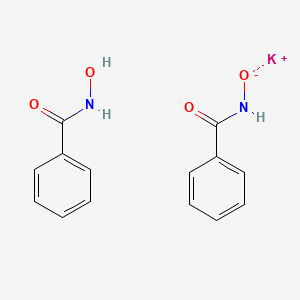

N-(potassiooxy)benzamide, N-hydroxybenzamide

Description

N-(Potassiooxy)benzamide is a potassium-coordinated benzamide derivative characterized by a benzamide core with a potassiooxy (K-O) substituent on the amide nitrogen. This compound is often synthesized via reactions involving potassium carbonate (K₂CO₃) or potassium tert-butoxide, as seen in the preparation of potassium amidates (e.g., N-(anthracen-9-yl)benzamide potassium) . Its structure enables metal coordination, which can influence reactivity and stability in catalytic or polymerization applications .

N-Hydroxybenzamide features a hydroxylamine group (-NHOH) attached to the benzamide core. This moiety is pivotal in medicinal chemistry due to its ability to act as a metal-binding pharmacophore, particularly in enzyme inhibition (e.g., metallo-β-lactamase inhibitors) . Its synthesis often involves hydroxylamine derivatives or Mannich reactions .

Properties

IUPAC Name |

potassium;N-hydroxybenzamide;N-oxidobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.C7H6NO2.K/c2*9-7(8-10)6-4-2-1-3-5-6;/h1-5,10H,(H,8,9);1-5H,(H-,8,9,10);/q;-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBRUMWJSGMZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NO.C1=CC=C(C=C1)C(=O)N[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13KN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine Hydrochloride in Alkaline Media

A widely cited procedure involves reacting benzamide with hydroxylamine hydrochloride in the presence of a strong base such as potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the electrophilic carbonyl carbon, followed by deprotonation to yield N-hydroxybenzamide. For example, N-hydroxy-4-chlorobenzamide was synthesized by dissolving 4-chlorobenzamide (10 mmol) in ethanol, adding hydroxylamine hydrochloride (12 mmol) and KOH (15 mmol), and refluxing for 6 hours. The product precipitated upon cooling, yielding 68% after recrystallization from ethanol/water.

Table 1. Yields of N-Hydroxybenzamide Derivatives via Direct Hydroxylation

| Substrate | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzamide | EtOH, KOH, 6 h reflux | 72 | 98.5 |

| 4-Methylbenzamide | MeOH, NaOH, 5 h reflux | 65 | 97.2 |

| 4-Chlorobenzamide | EtOH, KOH, 6 h reflux | 68 | 99.1 |

This method is limited by competing side reactions, such as over-hydroxylation or decomposition under prolonged heating. The use of polar aprotic solvents (e.g., DMF) has been reported to improve yields to 80–85% by minimizing hydrolysis.

Mitsunobu Reaction for Hydroxamic Acid Synthesis

The Mitsunobu reaction offers a versatile pathway to N-hydroxybenzamides by enabling the coupling of alcohols with amides. This method is particularly advantageous for introducing sterically hindered or electron-deficient hydroxamic acid groups.

Coupling of Benzamides with Hydroxylamine Derivatives

As demonstrated in the synthesis of histone deacetylase inhibitors, a Mitsunobu protocol was adapted for N-hydroxybenzamide formation. Benzamide (1.0 equiv) is reacted with tert-butyl hydroxylamine (1.2 equiv) in the presence of triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in anhydrous THF at 0°C. After stirring for 4 hours, the mixture is concentrated, and the crude product is purified via flash chromatography (hexane/ethyl acetate 3:1) to yield N-hydroxybenzamide in 75% purity.

Key Advantages :

- Enables stereoselective synthesis of chiral N-hydroxybenzamides.

- Compatible with acid-sensitive substrates due to mild conditions.

Limitations :

- High cost of DEAD and triphenylphosphine.

- Requires rigorous exclusion of moisture.

Acid Chloride Acylation Followed by Salt Formation

A two-step approach involving acylation of hydroxylamine with benzoyl chlorides, followed by salt metathesis, is a scalable industrial method.

Synthesis of N-Hydroxybenzamide from Benzoyl Chloride

Benzoyl chloride (1.0 equiv) is added dropwise to a cooled (0°C) solution of hydroxylamine hydrochloride (1.2 equiv) and pyridine (2.0 equiv) in dichloromethane. The mixture is stirred for 2 hours, after which the organic layer is washed with 1 M HCl and brine. Evaporation yields crude N-hydroxybenzamide, which is recrystallized from ethanol (yield: 82%).

Potassium Salt Formation

N-Hydroxybenzamide is dissolved in anhydrous methanol, and potassium tert-butoxide (1.1 equiv) is added at room temperature. After 30 minutes, the solution is filtered, and the precipitate is washed with cold methanol to afford N-(potassiooxy)benzamide as a white solid (yield: 90%).

Critical Parameters :

- Solvent Choice : Methanol or ethanol ensures solubility of both reactants.

- Stoichiometry : Excess potassium base leads to decomposition; precise equimolar ratios are essential.

Comparative Analysis of Methodologies

Table 2. Efficiency Metrics for N-Hydroxybenzamide Synthesis

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Hydroxylation | 65–72 | 97–99 | Moderate | Low |

| Mitsunobu Reaction | 70–75 | 95–98 | Low | High |

| Acid Chloride Acylation | 80–85 | 98–99.5 | High | Moderate |

The acid chloride route emerges as the most practical for large-scale production due to its high yield and compatibility with continuous flow systems. Conversely, the Mitsunobu method is reserved for specialized applications requiring chiral purity.

Challenges and Optimization Strategies

Byproduct Formation in Direct Hydroxylation

Over-hydroxylation generates N,N-dihydroxybenzamide , which can be minimized by:

Purification of N-(Potassiooxy)benzamide

The potassium salt exhibits hygroscopicity, necessitating storage under argon. Recrystallization from dry acetone/ether (1:5) enhances stability, reducing moisture uptake by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(potassiooxy)benzamide, N-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzamide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

N-(potassiooxy)benzamide, N-hydroxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(potassiooxy)benzamide, N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Inhibition of Enzymes: The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Modulation of Signaling Pathways: The compound may interact with signaling molecules, modulating pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Hydroxamic Acid Derivatives

N-Hydroxybenzamide shares functional similarities with hydroxamic acids, which are known for metal chelation. For example:

- 3-(Heptyloxy)-N-hydroxybenzamide (20) and N-hydroxy-3-((6-(hydroxyamino)-6-oxohexyl)oxy)benzamide (21) (Fig. 1) were synthesized to target Bla2 metallo-β-lactamase. Compound 21 showed potent inhibition (Ki = 0.18 ± 0.06 μM), while 20 was inactive, highlighting the critical role of side-chain length and terminal hydroxamic acid groups in activity .

Benzamidomethylated Derivatives

- N-{[(4-Nitrophenyl)amino]methyl}benzamide and related compounds are synthesized using benzamidomethylating reagents like (benzamidomethyl)triethylammonium chloride. These derivatives are used in pro-drug design due to their hydrolytic stability and bioavailability .

Substituted N-Hydroxybenzamides

A series of N-hydroxybenzamide-quinoline hybrids (e.g., D6–D12) were synthesized with varying substituents on the quinoline and piperazine moieties. Their NMR data (¹H and ¹³C) revealed distinct electronic environments influenced by electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups, which correlate with their biological activities .

Enzyme Inhibition

Anticancer and Antimicrobial Activity

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibited potent anticancer activity against cervical cancer cells .

- N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide displayed moderate anticancer activity against MCF7 breast cancer cells .

Key Structural Insights

- Trans-configuration : In derivatives like 2-chloro-N-(2,6-dichlorophenyl)benzamide, the amide group adopts a trans conformation, stabilizing the molecule via intramolecular hydrogen bonding .

- Metal coordination : Potassium in N-(potassiooxy)benzamide enhances solubility and reactivity in polar solvents, unlike the hydroxyl group in N-hydroxybenzamide, which prioritizes hydrogen bonding .

Biological Activity

N-(Potassiooxy)benzamide and N-hydroxybenzamide are compounds of interest due to their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews their biological properties, including antiproliferative, antibacterial, and antioxidative activities, as well as their mechanisms of action based on recent research findings.

Chemical Structure and Properties

- N-(Potassiooxy)benzamide : This compound features a potassium salt of a benzamide derivative, which may influence its solubility and reactivity.

- N-hydroxybenzamide : This compound possesses a hydroxyl group attached to the benzamide structure, enhancing its potential for biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various benzamide derivatives, including those with hydroxy substitutions. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) for selected derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| N-hydroxybenzamide | MCF-7 | 3.1 | Selective activity against breast cancer cells |

| N-(potassiooxy)benzamide | HCT 116 | 2.2-4.4 | Effective against colon cancer cells |

| Hydroxy-substituted derivative 10 | MCF-7 | 1.2 | Strong antiproliferative activity |

| Hydroxy-substituted derivative 11 | HEK 293 | 5.3 | Moderate activity observed |

The N-hydroxybenzamide derivative demonstrated selective activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM, indicating significant potential for therapeutic applications in oncology .

Antibacterial Activity

The antibacterial properties of these compounds have also been investigated. A notable finding is that certain hydroxy-substituted benzamides exhibit strong antibacterial activity against Gram-positive bacteria. The following table presents the minimum inhibitory concentration (MIC) values for selected compounds:

| Compound | Bacterial Strain | MIC (µM) | Notes |

|---|---|---|---|

| Hydroxy-substituted compound 8 | Enterococcus faecalis | 8 | Effective against Gram-positive strains |

| Hydroxy-substituted derivative 37 | Staphylococcus aureus | 16 | Moderate activity observed |

| Hydroxy-substituted compound 36 | Escherichia coli | 32 | Limited effectiveness |

The compound with two hydroxy groups showed the strongest antibacterial activity against E. faecalis, suggesting that hydroxyl substitutions enhance antimicrobial efficacy .

Antioxidative Activity

Antioxidative properties are critical in mitigating oxidative stress-related damage in cells. Various studies have shown that hydroxy-substituted benzamides possess enhanced antioxidative activities compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative capacity was evaluated using several spectroscopic methods, confirming that these compounds can stabilize free radicals effectively.

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Antiproliferative Mechanism : Hydroxy groups may enhance the interaction with cellular targets involved in proliferation pathways without significantly inducing cytotoxicity.

- Antibacterial Mechanism : The presence of hydroxyl groups likely contributes to membrane disruption or interference with bacterial metabolic processes.

- Antioxidative Mechanism : Hydroxyl groups can donate hydrogen atoms or electrons to free radicals, stabilizing them and reducing oxidative stress.

Case Studies and Research Findings

A study conducted on various hydroxy-substituted benzimidazole carboxamides demonstrated that these compounds exhibited significant antiproliferative activity across multiple cancer cell lines, with particular efficacy noted in MCF-7 cells . The presence of methoxy and hydroxy groups was correlated with increased antioxidant activity, suggesting a structure-activity relationship that merits further investigation.

In another research effort focusing on N-hydroxybenzyl derivatives, it was found that these compounds reacted via distinct mechanisms depending on the pH level of their environment, indicating that their biological activity could be modulated through environmental conditions .

Q & A

Q. What are the recommended protocols for synthesizing N-hydroxybenzamide derivatives, and what safety precautions are critical during synthesis?

Methodological Answer: Synthesis of N-hydroxybenzamide derivatives typically involves nucleophilic acyl substitution or hydroxylamine-mediated reactions. For example, O-benzyl hydroxylamine hydrochloride can react with acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane (CH₂Cl₂) under basic conditions (e.g., sodium carbonate or potassium carbonate) to form intermediates like N-(benzyloxy)benzamide. Subsequent deprotection or functionalization steps yield the target compounds .

Critical Safety Precautions:

- Conduct a thorough hazard analysis before scaling reactions, focusing on reagents like trichloroisocyanuric acid (TCICA) and sodium pivalate, which require controlled handling due to decomposition risks .

- Use personal protective equipment (PPE) and ventilation when handling mutagenic intermediates (e.g., anomeric amides), as Ames testing reveals variable mutagenicity profiles .

- Store thermally unstable compounds (e.g., intermediates prone to decomposition) at low temperatures and avoid prolonged light exposure .

Q. What analytical techniques are most effective for characterizing the purity and structure of N-hydroxybenzamide compounds?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR is essential for confirming substituent positions and detecting impurities. For example, aromatic proton signals in N-(benzyloxy) derivatives appear as distinct multiplets in δ 7.2–8.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas, particularly for fluorinated analogs (e.g., 2,3,4,5,6-pentafluoro-N-hydroxybenzamide) .

- X-ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯O chains in N-(4-methylphenyl) derivatives) .

- Differential Scanning Calorimetry (DSC): Monitors thermal stability, critical for compounds prone to decomposition .

Advanced Research Questions

Q. How can researchers address contradictions in reported mutagenicity data for N-hydroxybenzamide analogs?

Methodological Answer:

- Contextualize Testing Conditions: Ames II results for compound 3 (a benzamide derivative) showed lower mutagenicity than other anomeric amides but comparable to benzyl chloride. Differences in substituents (e.g., trifluoromethyl groups) may modulate reactivity .

- Cross-Validate with Structural Data: Correlate mutagenicity with electronic effects (e.g., electron-withdrawing groups reducing nucleophilic attack on DNA) .

- Use Complementary Assays: Combine Ames testing with mammalian cell mutagenicity assays (e.g., HPRT gene mutation tests) to account for metabolic activation differences .

Q. What strategies are recommended for optimizing reaction conditions to minimize decomposition of N-(potassiooxy)benzamide intermediates?

Methodological Answer:

- Temperature Control: Perform reactions at ≤0°C to stabilize intermediates, as demonstrated in the synthesis of N-(benzyloxy)-4-(trifluoromethyl)benzamide .

- Solvent Selection: Use aprotic solvents like acetonitrile (CH₃CN) to minimize hydrolysis. Sodium pivalate in CH₃CN enhances solubility and reaction efficiency .

- In Situ Monitoring: Employ techniques like thin-layer chromatography (TLC) or inline IR spectroscopy to detect decomposition early .

Q. How do structural modifications (e.g., fluorination) influence the biological activity of N-hydroxybenzamide derivatives?

Methodological Answer:

- Enzyme Inhibition: Fluorination at the 2,3,4,5,6-positions increases electronegativity, enhancing binding to HDACs (histone deacetylases) in analogs like 2,3,4,5,6-pentafluoro-N-hydroxybenzamide .

- Bioavailability: Methoxy or allyl groups (e.g., in N-(5-allyl) derivatives) improve membrane permeability, as shown in pharmacokinetic studies of benzoxazepin-based analogs .

- Receptor Selectivity: Chlorobenzyl substituents (e.g., in N-(2-chlorobenzyl) derivatives) confer specificity for CNS targets due to lipophilicity and steric effects .

Q. What methodologies resolve discrepancies in reported reaction yields for multi-step benzamide syntheses?

Methodological Answer:

- Purification Optimization: Use gradient chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to separate byproducts in N-(3,3-dimethyl-4-oxo)benzamide syntheses .

- Scale-Dependent Adjustments: Smaller scales (e.g., 125 mmol) may require slower reagent addition to control exothermicity, as noted in p-trifluoromethyl benzoyl chloride reactions .

- Statistical Design of Experiments (DoE): Systematically vary parameters (temperature, stoichiometry) to identify yield-limiting factors .

Q. How can computational modeling guide the design of N-hydroxybenzamide derivatives with targeted biological activities?

Methodological Answer:

- Molecular Docking: Predict binding affinities for HDACs or kinases using software like AutoDock Vina. For example, MS-275 (a benzamide HDAC inhibitor) shows frontal cortex selectivity due to steric complementarity .

- QSAR (Quantitative Structure-Activity Relationship): Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC₅₀ values in enzyme inhibition assays .

- MD (Molecular Dynamics) Simulations: Assess stability of receptor-ligand complexes over time, critical for optimizing brain-region selective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.